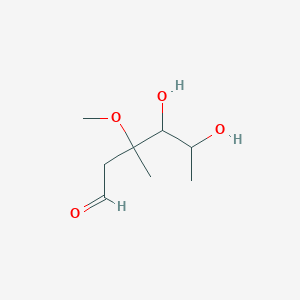
4,5-Dihydroxy-3-methoxy-3-methylhexanal
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
. It is commonly found attached to the macrolide ring in several antibiotics, such as erythromycin. Cladinose plays a crucial role in the biological activity and pharmacokinetics of these antibiotics.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Cladinose can be synthesized through various methods, including glycosylation reactions. One common approach involves the glycosylation of appropriate sugar precursors under controlled reaction conditions. The reaction typically requires the use of specific catalysts and reagents to ensure the formation of the desired deoxy sugar structure.
Analyse Des Réactions Chimiques
Common Reagents and Conditions:
Applications De Recherche Scientifique
Cladinose has several scientific research applications across various fields:
Chemistry: Cladinose is used as a building block in the synthesis of complex molecules, including antibiotics and other bioactive compounds.
Biology: It serves as a substrate in enzymatic studies to understand glycosidase activity and carbohydrate metabolism.
Medicine: Cladinose derivatives are explored for their potential antibacterial properties and their role in enhancing the efficacy of existing antibiotics.
Industry: Cladinose is utilized in the production of pharmaceuticals and as an intermediate in the synthesis of various chemical compounds.
Mécanisme D'action
The mechanism by which cladinose exerts its effects is primarily through its incorporation into macrolide antibiotics. The presence of cladinose in the macrolide ring structure enhances the binding affinity of the antibiotic to bacterial ribosomes, thereby inhibiting protein synthesis and exerting antibacterial activity. The molecular targets include bacterial ribosomal subunits, and the pathways involved are related to the inhibition of bacterial growth and replication.
Comparaison Avec Des Composés Similaires
Desosamine
Mycaminose
Lactose
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Propriétés
IUPAC Name |
4,5-dihydroxy-3-methoxy-3-methylhexanal |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O4/c1-6(10)7(11)8(2,12-3)4-5-9/h5-7,10-11H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJSDVNKVGFVAQU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(C)(CC=O)OC)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


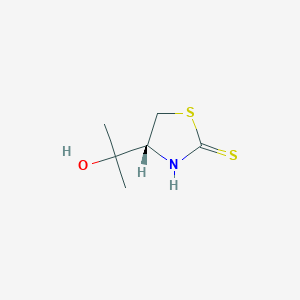
![(2S)-2-[[(1R,9R)-6-Oxo-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-diene-11-carbonyl]amino]propanoic acid](/img/structure/B15361113.png)
![Benzyl N-[(1R)-1-(1-bicyclo[1.1.1]pentanylmethyl)-2-hydroxy-ethyl]carbamate](/img/structure/B15361120.png)
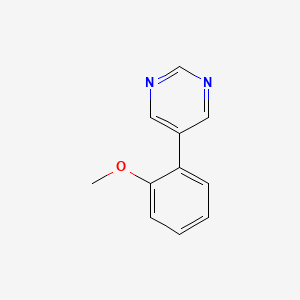
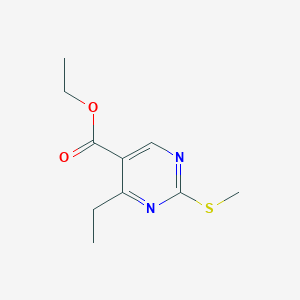
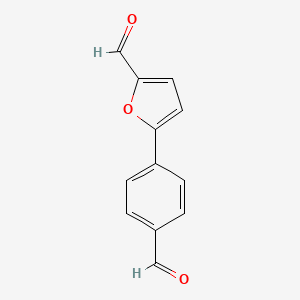

![[3-(Difluoromethyl)azetidin-3-yl]methanol;hydrochloride](/img/structure/B15361156.png)


![(2R)-2-[tert-butoxycarbonyl(methyl)amino]-2-cyclopropyl-acetic acid](/img/structure/B15361174.png)
![N-(5-Methyl-[1,3,4]thiadiazol-2-yl)-2-m-tolylamino-propionamide](/img/structure/B15361175.png)
